2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is a chemical compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The Suzuki–Miyaura coupling reaction is another common method used to synthesize this compound, involving the coupling of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices in the industrial synthesis of 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, each with unique chemical and biological properties .
Scientific Research Applications
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylbenzenesulfonamide: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide: Similar structure but without the dimethyl groups, leading to variations in reactivity and stability.
Uniqueness
The presence of both the trifluoromethoxy group and the dimethyl groups in 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide makes it unique. This combination enhances its chemical stability, reactivity, and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-3-4-11(2)14(9-10)23(20,21)19-12-5-7-13(8-6-12)22-15(16,17)18/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFUSCCHNBESSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.